Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate
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Overview
Description
Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two ester groups and a cyanoethyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of 1H-pyrazole-3,4-dicarboxylic acid with dimethyl sulfate and 2-cyanoethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the esterification and alkylation processes. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The cyanoethyl group and ester functionalities play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The pathways involved may include inhibition of enzyme activity, blocking of receptor-ligand interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate
- Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-4,5-dicarboxylate
- Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxamide
Uniqueness
Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ester and cyanoethyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
CAS No. |
882865-72-7 |
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Molecular Formula |
C10H11N3O4 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
dimethyl 1-(2-cyanoethyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C10H11N3O4/c1-16-9(14)7-6-13(5-3-4-11)12-8(7)10(15)17-2/h6H,3,5H2,1-2H3 |
InChI Key |
UGVYSMXOBXJBPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(=O)OC)CCC#N |
Origin of Product |
United States |
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